1-(3,4-difluorophenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-12-3-1-11(2-4-12)16(24)10-22-7-8-23(18(26)17(22)25)13-5-6-14(20)15(21)9-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAQIABUXXVTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-difluorophenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione is a pyrazine derivative that has garnered attention due to its potential biological activities. Pyrazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.31 g/mol. The structural features include two fluorinated phenyl groups and a pyrazine ring, which may contribute to its biological efficacy.
Biological Activity Overview
- Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar in structure have shown promising antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds often exhibit IC50 values in the low micromolar range, indicating significant potency.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression, particularly c-Met and VEGFR-2. Inhibitory activities have been reported with IC50 values ranging from nanomolar to low micromolar concentrations, suggesting that this compound could be a viable candidate for targeted cancer therapies.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies have shown that similar compounds can trigger apoptotic pathways through modulation of signaling cascades involving c-Met and other growth factor receptors.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 0.98 ± 0.08 | Apoptosis induction |
| Antiproliferative | MCF-7 | 1.05 ± 0.17 | Apoptosis induction |
| Antiproliferative | HeLa | 1.28 ± 0.25 | Apoptosis induction |
| c-Met Inhibition | - | 26.00 nM | Kinase inhibition |
| VEGFR-2 Inhibition | - | 2.6 µM | Kinase inhibition |
Study 1: Antitumor Efficacy
In a study published in Frontiers in Chemistry, a series of pyrazine derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound 17l , closely related to our target compound, exhibited notable antiproliferative activity against A549 and MCF-7 cell lines with IC50 values of less than 1 µM . The study highlighted that these compounds could induce G0/G1 phase arrest and late apoptosis in treated cells.
Study 2: Kinase Inhibition Profile
Another significant study focused on the kinase inhibition profile of pyrazine derivatives, revealing that compounds with similar structural motifs effectively inhibited c-Met and VEGFR-2 kinases at low concentrations . This inhibition is crucial as both kinases are implicated in tumor growth and metastasis.
Comparison with Similar Compounds
Comparative Data Table
*Estimated using fragment-based methods.
Key Findings
Fluorination Effects: The 3,4-difluorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. This aligns with trends in CNS-targeting drugs .
Core Rigidity : The pyrazine-dione scaffold’s planar structure may improve binding to flat enzymatic active sites compared to flexible piperazine/piperidine derivatives .
Substituent Diversity : The 2-oxoethyl linker in the target compound balances lipophilicity and polarity, contrasting with sulfonamides (high polarity) or nitriles (strong dipoles) in analogs .
Preparation Methods
Core Formation: Pyrazine-2,3-Dione Scaffold Construction
The pyrazine-2,3-dione ring system is typically synthesized via cyclocondensation of α-diamines with dicarbonyl precursors. Adapted from pyrazine syntheses in heterocyclic chemistry, two primary pathways emerge:
Glyoxal-Diamine Condensation
Reaction of glyoxal with 1,2-diaminoethane derivatives under acidic conditions yields the pyrazine ring. For the target compound, a modified approach uses 3,4-difluoroaniline and 2-amino-4-fluorophenylacetone as diamine precursors.
Integrated Synthetic Routes
Sequential Cyclization-Alkylation Approach
- Core Formation : Glyoxal + 1,2-diamino-4-(4-fluorophenyl)butan-2-one → pyrazine-2,3-dione (52%).
- SNAr at Position 1 : 3,4-Difluoroaniline, K₂CO₃, DMF → 1-(3,4-difluorophenyl) intermediate (48%).
- Alkylation at Position 4 : 2-(4-Fluorophenyl)-2-oxoethyl bromide, NaH → target compound (65%).
- Overall Yield : 16.3% (multi-step).
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Cyclization | Glyoxal condensation → SNAr → Alkylation | 16.3 | 95 | Moderate |
| One-Pot Enaminone | Enaminone → Oxidation → Alkylation | 26.1 | 90 | High |
| Ullmann Coupling | Bromopyrazine + Boronic Acid | 62 | 98 | Low |
Key Findings :
Industrial-Scale Considerations
Catalytic Optimization
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
